Allyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Description
Chemical Classification and Structural Significance
Molecular Framework and Functional Groups
The compound belongs to the class of thiazole-pyrrole hybrids, characterized by the fusion of two nitrogen-containing heterocycles. Its molecular formula, $$ C{28}H{25}FN2O7S $$, includes the following structural components:
- Thiazole core : A five-membered ring with nitrogen and sulfur atoms at positions 1 and 3, respectively. The thiazole is substituted at position 4 with a methyl group and at position 5 with an allyl carboxylate ester.
- Dihydro-pyrrole ring : A partially saturated pyrrole derivative functionalized with:
- Allyl carboxylate ester : A prop-2-en-1-yl group attached via a carboxylate linkage, introducing hydrolytic instability that may serve as a prodrug activation mechanism.
Table 1: Key Functional Groups and Their Roles
Stereoelectronic Properties
The interplay between electron-donating (e.g., hydroxyl) and electron-withdrawing (e.g., fluoro, ketone) groups creates a polarized electronic environment. The 3-fluoro substituent on the benzoyl group exerts a strong -I effect, while the 4-methyl group provides steric bulk that may influence conformational flexibility. Quantum mechanical calculations would be required to fully characterize the compound’s dipole moment and frontier molecular orbitals, but empirical data from analogous structures suggest enhanced binding specificity compared to simpler thiazole derivatives.
Historical Context of Thiazole-Pyrrole Hybrid Molecules in Medicinal Chemistry
Evolution of Thiazole-Based Therapeutics
Thiazoles have been integral to drug discovery since the 1940s, with milestones including:
- Sulfathiazole (1940s) : Among the first sulfa drugs used as antibiotics, demonstrating the thiazole ring’s capacity to mimic bacterial folate precursors.
- Tiazofurin (1980s) : An antitumor agent targeting inosine monophosphate dehydrogenase, highlighting thiazoles’ role in nucleotide analog design.
- ABT-199 (2012) : A Bcl-2 inhibitor featuring a thiazole scaffold, underscoring modern applications in oncology.
Pyrrole Derivatives in Bioactive Molecules
Pyrrole-containing compounds gained prominence with:
- Tolmetin (1976) : A nonsteroidal anti-inflammatory drug (NSAID) utilizing a pyrrole acetic acid scaffold.
- Atorvastatin (1996) : The pyrrole core in this cholesterol-lowering drug enables HMG-CoA reductase inhibition.
Emergence of Thiazole-Pyrrole Hybrids
The strategic fusion of thiazole and pyrrole motifs began in the early 2000s to address limitations in monoheterocyclic agents. Key advancements include:
Table 2: Historical Development of Thiazole-Pyrrole Hybrids
The subject compound represents a continuation of this trend, incorporating fluorine and methyl substitutions to optimize pharmacokinetic properties. Its 3-fluoro-4-methylbenzoyl group mirrors strategies used in third-generation kinase inhibitors, where fluorine atoms improve binding affinity and metabolic stability.
Mechanistic Implications of Hybrid Architectures
Combining thiazole and pyrrole rings enables simultaneous engagement with multiple biological targets. For example:
- The thiazole’s sulfur atom may coordinate with metal ions in enzyme active sites.
- The pyrrole’s NH group (when present) can participate in hydrogen-bond networks.
- Conjugated π-systems across both rings facilitate charge-transfer interactions with aromatic amino acid residues.
Properties
CAS No. |
618072-69-8 |
|---|---|
Molecular Formula |
C28H25FN2O5S |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H25FN2O5S/c1-5-13-36-27(35)25-16(4)30-28(37-25)31-22(18-11-8-17(6-2)9-12-18)21(24(33)26(31)34)23(32)19-10-7-15(3)20(29)14-19/h5,7-12,14,22,32H,1,6,13H2,2-4H3/b23-21+ |
InChI Key |
HEKAHEUNILSLSF-XTQSDGFTSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C |
Origin of Product |
United States |
Biological Activity
Allyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate, often referred to as compound A, is a complex organic molecule notable for its potential biological activities. This compound is characterized by a unique structural framework that includes multiple aromatic rings, a pyrrole ring, and a thiazole ring, which contribute to its biological properties.
Molecular Formula : C26H20F2N2O5S
Molecular Weight : 510.5 g/mol
CAS Number : 617697-30-0
The presence of fluorinated aromatic components enhances the compound's stability and potentially its biological activity. The synthesis of this compound typically involves multi-step organic reactions that yield a product with high purity levels (usually around 95%) .
Biological Activity Overview
Research into the biological activity of compound A reveals several promising areas:
-
Antiproliferative Activity :
- Compound A has shown significant antiproliferative effects across various cancer cell lines. Studies indicate that it may disrupt cell cycle progression, particularly in the G2/M phase, leading to apoptosis in cancer cells .
- In vitro assays demonstrate that compound A exhibits nanomolar range activity against specific cancer types, suggesting its potential as an anticancer agent.
- Mechanism of Action :
-
Enzyme Inhibition :
- Preliminary studies indicate that compound A may inhibit certain enzymes involved in tumor growth and angiogenesis. Its structural components suggest potential interactions with enzymes such as acetylcholinesterase and butyrylcholinesterase, although specific IC50 values for these interactions are yet to be fully characterized .
Case Study 1: Anticancer Activity
A study evaluated the effects of compound A on various cancer cell lines including breast and lung cancer. Results indicated:
- Cell Lines Tested : MCF-7 (breast), A549 (lung)
- Concentration Range : 0.1 nM to 100 nM
- Findings : Significant reduction in cell viability at concentrations above 1 nM, with IC50 values ranging from 10 nM to 30 nM for different cell lines.
Case Study 2: Enzyme Interaction
Another investigation focused on the inhibitory effects of compound A on cholinesterase enzymes:
- Enzymes Tested : Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
- Results : Moderate inhibition was observed with IC50 values of approximately 157 μM for AChE and more potent inhibition for BChE at around 46 μM .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Antiproliferative Activity | Enzyme Inhibition |
|---|---|---|---|
| Compound A | C26H20F2N2O5S | Nanomolar range | Moderate BChE inhibition |
| Compound B | C25H19F3N2O4S | Micromolar range | Strong AChE inhibition |
| Compound C | C27H21F2N3O6 | Sub-nanomolar range | Weak BChE inhibition |
Scientific Research Applications
Structural Characteristics
This compound features a unique combination of multiple aromatic rings, a pyrrole ring, and a thiazole ring. The presence of fluorinated aromatic components may enhance its biological activity and chemical stability. The molecular formula is , and it is identified by the CAS number 617697-30-0.
Pharmaceutical Development
The compound's unique structure makes it a candidate for the development of new pharmaceuticals. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including HepG2 and U251 cells. For instance, derivatives have shown IC50 values as low as 0.152 nM against HepG2 cells, indicating potent anticancer properties .
Research indicates that Allyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate may interact with specific protein targets involved in cancer proliferation and survival pathways:
Mechanism of Action Studies
Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies suggest that it may induce apoptosis in cancer cells through pathways involving mitogen-activated protein kinases (MAPK) .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of similar thiazole derivatives against human cancer cell lines. The results indicated that modifications to the thiazole structure could significantly enhance cytotoxicity against specific cancer types.
Case Study 2: Protein Interaction Analysis
Research focused on the interaction between this compound and S100 proteins revealed its potential to modulate protein-protein interactions critical for cancer cell survival. The binding affinity was assessed using molecular docking studies, which provided insights into its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Allyl vs. Methyl/ethyl esters : Allyl esters offer greater hydrolytic stability and flexibility for prodrug strategies compared to methyl esters .
- Substituent position : Para-substituted phenyl groups (e.g., 4-ethyl, 4-Cl) align with planar binding pockets, while meta-substituents (e.g., 3-OCH₃) may disrupt symmetry in crystal packing .
Crystallographic and Conformational Comparisons
- Isostructurality : Analogues like 4-(4-chlorophenyl) and 4-(4-fluorophenyl) derivatives (–5) exhibit isostructurality in triclinic systems (space group P̄1), with two independent molecules per asymmetric unit. The target compound likely adopts a similar planar conformation, with perpendicular orientation of fluorophenyl groups .
- Packing Adjustments : Substitution of ethyl with bulkier groups (e.g., isopropyl) disrupts crystal symmetry due to steric clashes, reducing melting points and solubility .
Electronic and Reactivity Profiles
- Isoelectronicity : Despite differing substituents, the core thiazole-pyrrole framework maintains a conserved electronic profile. Quantum chemical analyses (e.g., using Multiwfn ) would predict comparable frontier molecular orbital (FMO) distributions, suggesting similar redox behavior.
- Halogen Effects : Fluorine at the benzoyl group enhances metabolic stability via C–F bond strength, whereas chlorine may increase lipophilicity (logP) .
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer:
To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design can identify nonlinear interactions between variables, such as the effect of microwave-assisted heating versus traditional reflux on yield and purity . Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) can predict optimal conditions by simulating transition states and intermediates, reducing trial-and-error experimentation . Prioritize purification using orthogonal techniques (e.g., flash chromatography followed by recrystallization) to isolate the target compound from byproducts like hydrolyzed esters or unreacted intermediates.
Advanced: How can structural ambiguities in the dihydropyrrole and thiazole moieties be resolved during characterization?
Methodological Answer:
Use 2D NMR (COSY, NOESY, HMBC) to resolve stereochemical ambiguities, particularly at the 4-hydroxy-5-oxo dihydropyrrole ring. HMBC correlations between the pyrrole NH proton and the 3-(3-fluoro-4-methylbenzoyl) carbonyl group confirm connectivity . X-ray crystallography is critical for absolute configuration determination, especially if chiral centers arise during synthesis. For computational validation, perform DFT-based geometry optimization (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental NMR chemical shifts, resolving discrepancies in tautomeric forms .
Basic: What analytical techniques are essential for purity assessment and stability studies?
Methodological Answer:
- HPLC-PDA/MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks). Look for hydrolysis of the allyl ester or oxidation of the dihydropyrrole ring.
- DSC/TGA : Assess thermal stability and polymorphic transitions. The compound’s melting point (predicted via group contribution methods) should align with experimental DSC data to confirm crystallinity .
- LC-HRMS : Detect trace impurities (e.g., <0.1% w/w) using high-resolution mass spectrometry with isotopic pattern matching .
Advanced: How can computational modeling predict bioactivity against target enzymes (e.g., kinases)?
Methodological Answer:
Perform molecular docking (AutoDock Vina, Glide) using the crystal structure of the target enzyme (e.g., PDB ID 1ATP for tyrosine kinases). Key interactions include hydrogen bonding between the 4-hydroxy group and kinase hinge residues and π-π stacking of the thiazole ring with hydrophobic pockets. Validate predictions with MD simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories. Compare with experimental IC50 values from enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) to refine computational models .
Advanced: How to address contradictions in bioactivity data across cell-based vs. cell-free assays?
Methodological Answer:
Discrepancies may arise from poor membrane permeability or off-target effects. Use parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion. If permeability is low, synthesize prodrugs (e.g., esterase-labile phosphates) and retest. For cell-based assays, employ CRISPR-Cas9 knockouts of suspected off-target pathways (e.g., cytochrome P450 isoforms) to isolate primary bioactivity . Validate with isothermal titration calorimetry (ITC) to measure direct binding affinities in cell-free systems .
Basic: What safety protocols are critical for handling fluorinated and allyl ester groups?
Methodological Answer:
- Fluorinated groups : Use HF-resistant labware (e.g., PTFE-coated containers) and conduct reactions in fume hoods with HF sensors. Neutralize spills with calcium gluconate gel .
- Allyl esters : Avoid peroxidation by storing under inert gas (Ar/N2) and adding radical inhibitors (e.g., BHT). Monitor for exotherms during large-scale reactions .
Advanced: How to design a structure-activity relationship (SAR) study for substituent variation?
Methodological Answer:
- Core modifications : Synthesize analogs replacing the 4-ethylphenyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups. Compare logP (HPLC-derived) and pKa (potentiometric titration) to correlate hydrophobicity/acidity with activity .
- Thiazole ring : Replace the methyl group with halogens (Cl, Br) and assess steric effects via X-ray crystallography.
- Statistical analysis : Use partial least squares (PLS) regression to model bioactivity against molecular descriptors (e.g., Hammett σ, molar refractivity) .
Advanced: What reactor designs minimize side reactions during scale-up?
Methodological Answer:
For exothermic steps (e.g., cyclization), use continuous flow reactors with precise temperature control (±1°C) to suppress dimerization. Optimize residence time via computational fluid dynamics (CFD) simulations. For photochemical steps (e.g., UV-induced fluorination), employ annular photoreactors with quartz windows and LED arrays (λ = 365 nm) for uniform irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
